3-(3-甲基苯基)-3-氧杂环胺

描述

Oxetanes, such as 3-(3-Methylphenyl)-3-oxetanamine, are a class of compounds that have gained significant attention in drug discovery due to their unique properties. These compounds can induce profound changes in solubility, lipophilicity, metabolic stability, and conformational preference when they replace functionalities like gem-dimethyl or carbonyl groups . The oxetane ring, in particular, has been identified as a bioisostere for the carbonyl group, suggesting that derivatives like oxetan-3-ol could serve as surrogates for the carboxylic acid functional group . This makes oxetanes versatile candidates for the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of oxetane derivatives has been explored in various studies. A method for preparing a broad variety of novel oxetanes has been established, which is foundational for their extensive use in chemistry and drug discovery . Additionally, a straightforward approach to access structurally diverse 3-aminooxetanes has been described, utilizing the reactivity of oxetan-3-tert-butylsulfinimine and corresponding sulfinylaziridine . Another study reports the synthesis of 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives from 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines, highlighting the potential of diaminooxetane derivatives as building blocks for future drug discovery .

Molecular Structure Analysis

The molecular structure of oxetanes influences their physical and chemical properties significantly. The incorporation of an oxetane into an aliphatic chain can lead to conformational changes, favoring synclinal arrangements over antiplanar ones . This conformational flexibility can be advantageous in the design of drug molecules, as it may allow for better interactions with biological targets.

Chemical Reactions Analysis

Oxetanes are reactive molecules that can be used in various chemical reactions. For instance, the oxetane ring can be opened to form polyether glycols with pendant substituents, which are useful in polymer synthesis . The reactivity of oxetanes also allows for the formation of oxime ether bonds with aldehydes or ketones, which is crucial for the selective coupling required in drug synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxetanes are influenced by their molecular structure. For example, the substitution of a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and reduce the rate of metabolic degradation . The study of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] provides insights into the physical properties such as viscosity, glass transition, and decomposition temperatures, as well as surface properties, which are important for material science applications .

科学研究应用

腐蚀抑制和生物腐蚀控制

与 3-(3-甲基苯基)-3-氧杂环胺在结构上相关的 2,5-双(正甲基苯基)-1,3,4-恶二唑已被研究其在腐蚀和生物腐蚀控制中的抑制特性。这些化合物,特别是 3-MPOX,在模拟冷却水系统中对黄铜腐蚀表现出显着的抑制效率,表明在工业腐蚀控制中具有潜在应用 (Rochdi 等,2014).

药物发现和合成

氧杂环,3-(3-甲基苯基)-3-氧杂环胺中的一个关键结构元素,在药物发现中很有价值。它充当双甲基和羰基的生物等排体。研究表明,氧杂环可以被合成并多样化,以用于制药 (Hamzik & Brubaker,2010).

聚合物合成和制药应用

氧杂环,3-(3-甲基苯基)-3-氧杂环胺的核心成分,广泛用于聚合物合成。特别是 C(3)-取代的氧杂环,在聚合后有助于形成具有特定表面性质的聚醚二醇。在制药中,这些化合物对于将氧杂环部分结合到药物分子中至关重要,提供了结构多样性并增强了药物特性 (Bellinghiere 等,2015).

改善药物的化学性质

用氧杂环取代常见的官能团,如宝石二甲基或羰基,可以显着改变药物的溶解度、亲脂性、代谢稳定性和构象偏好。这些变化取决于结构背景,在药物优化中至关重要 (Wuitschik 等,2010).

药物发现中的生物等排体

研究氧杂环作为生物等排体,特别是 3,3-二芳氧杂环,揭示了它们替代药物分子中某些基团的潜力,从而改善了理化性质。这使得氧杂环,包括 3-(3-甲基苯基)-3-氧杂环胺的衍生物,在设计和合成新药中具有价值 (Dubois 等,2021).

作用机制

Target of Action

3-(3-Methylphenyl)-3-oxetanamine, also known as 3-MMC, is a designer drug from the substituted cathinone family . The primary targets of 3-MMC are monoamine transporters, where it potently inhibits norepinephrine uptake .

Mode of Action

3-MMC interacts with its targets, the monoamine transporters, and inhibits the uptake of norepinephrine . This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, which can result in heightened alertness, increased focus, and potential euphoria. It also displays more pronounced dopaminergic activity relative to serotonergic activity .

Biochemical Pathways

It is known that 3-mmc is a monoamine transporter substrate . Monoamine transporters are involved in the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. By inhibiting these transporters, 3-MMC increases the concentration of these neurotransmitters in the synaptic cleft, potentially affecting various downstream neurological and physiological processes.

Pharmacokinetics

It is known that synthetic cathinones, the family of drugs to which 3-mmc belongs, are related to the parent compound cathinone . Cathinone derivatives are the β-keto (βk) analogues of a corresponding phenethylamine . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-MMC and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 3-MMC’s action are primarily related to its inhibition of norepinephrine uptake and its more pronounced dopaminergic activity . This can lead to increased concentrations of these neurotransmitters in the synaptic cleft, potentially resulting in heightened alertness, increased focus, and potential euphoria.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-MMC. For instance, the aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that interacts with a diverse array of anthropogenic and natural agonists . AHR signaling participates in our adaptation to changing environments as defined by alterations in the diet, the microbiome, and metabolism . Therefore, factors such as diet, microbiome composition, and metabolic state could potentially influence the action of 3-MMC.

属性

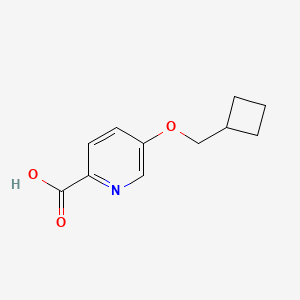

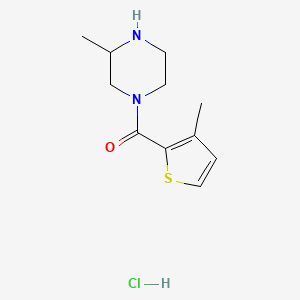

IUPAC Name |

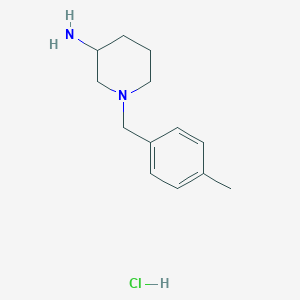

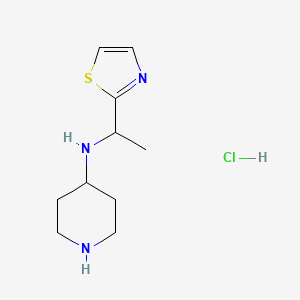

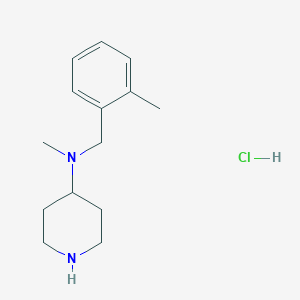

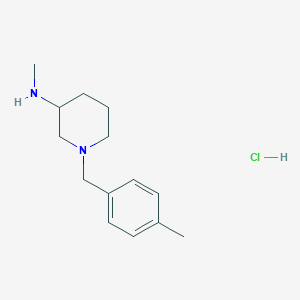

3-(3-methylphenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANCONMRBUYMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(COC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298395 | |

| Record name | 3-Oxetanamine, 3-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1322878-26-1 | |

| Record name | 3-Oxetanamine, 3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322878-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanamine, 3-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)